molecular formula C9H12N2O B8429300 Isopropylidene-(6-methoxy-pyridin-3-yl)-amine

Isopropylidene-(6-methoxy-pyridin-3-yl)-amine

Cat. No. B8429300
M. Wt: 164.20 g/mol
InChI Key: UALDCGGMNMWJTH-UHFFFAOYSA-N
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Patent
US07358242B2

Procedure details

To a solution of 5-amino-2-methoxypyridine (18 g, 161 mmol) in methanol (80 mL) was added acetone (20 mL, 177 mmol). The reaction was heated at reflux for 24 hours and the volatiles were concentrated in vacuo to provide 21.3 g of isopropylidene-(6-methoxy-pyridin-3-yl)-amine. 1H NMR (CDCl3) δ 7.59 (d, 1H) 7.31 (m, 1H), 6.70 (d, 1H), 3.91 (s, 3H), 2.20 (s, 3H), 1.85 (s, 3H).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH3:10][C:11]([CH3:13])=O>CO>[C:11](=[N:1][C:2]1[CH:7]=[N:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1)([CH3:13])[CH3:10]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
the volatiles were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)=NC=1C=NC(=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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